molecular formula C13H16N4O3 B2982105 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034204-91-4

5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2982105
CAS No.: 2034204-91-4
M. Wt: 276.296
InChI Key: AKFLQDXZHQWCMV-UHFFFAOYSA-N
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Description

The compound “5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazinone ring, another heterocycle that contains two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . Pyridazinone derivatives can also be synthesized through various methods .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazinone ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The pyridazinone ring can also participate in various chemical reactions .

Scientific Research Applications

Design and Synthesis

Research on pyrrole derivatives, such as the synthesis of pyrrolotriazepine derivatives, explores the transformation of pyrrole compounds with carbonyl groups at the C-2 position into various heterocyclic derivatives. These syntheses involve complex reactions, including cyclizations and interactions with hydrazine monohydrate, leading to potential applications in medicinal chemistry and material science (Menges et al., 2013).

Molecular Docking and Biological Screening

The creation of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, through the manipulation of pyridine-3-carbonitrile, showcases the potential for these compounds in drug discovery. Molecular docking studies and antimicrobial activity screenings highlight their relevance in identifying new therapeutic agents (Flefel et al., 2018).

Synthesis of Heterocyclic Compounds

Investigations into the synthesis of 4H-Benzo[hi]pyrrolo[2,1,5-cd]indolizin-4-ones and their spectral data provide insights into their electronic features, contributing to the understanding of heterocyclic chemistry and the development of compounds with unique electronic properties (Noguchi et al., 1988).

Antimicrobial and Antioxidant Activities

The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities demonstrate the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis of Pyrrolidin-2-ones Derivatives

Research on pyrrolidin-2-ones and their derivatives underlines their importance in pharmaceutical applications due to the ability to introduce various substituents into their nucleus, aiming to synthesize new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).

Future Directions

The pyrrolidine and pyridazinone rings in the compound suggest potential for further exploration in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

5-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-11-4-3-10(15-11)13(19)17-7-5-9(8-17)20-12-2-1-6-14-16-12/h1-2,6,9-10H,3-5,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFLQDXZHQWCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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